N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound featuring a thiazole core substituted with a 2,5-dimethylphenyl group at position 4 and a 2,3-dimethoxybenzamide moiety at position 2. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-8-9-13(2)15(10-12)16-11-26-20(21-16)22-19(23)14-6-5-7-17(24-3)18(14)25-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDJAROHHFRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation. Specifically, it targets the activity of certain kinases and phosphatases that are crucial for cellular signaling pathways.
- Antioxidant Properties : It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells, which is significant in the context of neurodegenerative diseases.
- Modulation of Protein Interactions : The compound can influence protein-protein interactions that are critical in signaling pathways associated with cancer cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
- Mechanistic Insights : The apoptosis-inducing effect was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Modulation of Bcl-2 proteins |
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- In Vivo Studies : Animal models of Alzheimer’s disease have shown that treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function .
Case Studies
- Study on Cancer Cell Lines : A detailed study evaluated the effects of the compound on various cancer cell lines. Results indicated significant inhibition of tumor growth in xenograft models when administered at doses correlating with in vitro findings .
- Neuroprotection in Alzheimer's Models : In a controlled study involving transgenic mice expressing amyloid precursor protein (APP), administration of the compound led to a marked decrease in neuroinflammation and cognitive decline over a 12-week period .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
- Key Features : These compounds (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) share a substituted phenyl ring and carboxamide group but differ in the naphthalene backbone instead of a thiazole ring .
- Activity : Compounds with 2,5-dimethylphenyl substituents demonstrated potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. Substituent position and lipophilicity strongly influenced activity, with electron-withdrawing groups enhancing PET inhibition .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Features : This benzamide derivative includes a hydroxy-dimethylethyl group, serving as an N,O-bidentate directing group for metal-catalyzed reactions .
- Comparison : Unlike the target compound, this lacks a heterocyclic core but shares the benzamide motif. The 2,3-dimethoxy groups in the target compound may hinder metal coordination compared to the hydroxyl group in this analog, limiting its utility in catalysis.
Triazole-Thione Derivatives
- Key Features : Compounds like N-(5-R-6-hydroxy-1,3-thiazol-2-yl)-2,5-dimethyl-4-benzyl-1,2,4-triazole-3-thiones incorporate thiazole and triazole-thione moieties, with solubility influenced by substituents (e.g., pKa ~2.53) .
Phenoxymethybenzoimidazole-Thiazole-Triazole Acetamides
- Comparison : The target compound’s simpler structure lacks triazole and benzoimidazole components, which may limit multi-target interactions but enhance synthetic accessibility.
Structure-Activity Relationship (SAR) Analysis
Table 1: Substituent Effects on Activity in Selected Analogs
Key SAR Insights:
Substituent Position : Ortho/meta substituents (e.g., 2,5-dimethylphenyl) enhance steric and electronic interactions in PET inhibitors .
Heterocyclic Core : Thiazole rings (vs. naphthalene or triazole) may alter binding kinetics due to differences in π-π stacking and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
